Cas no 512809-17-5 (1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole)
1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Methylbenzyl)-3-nitro-1H-pyrazole
- 1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole
- 1-((2-Methylphenyl)methyl)-3-nitro-1H-pyrazole
- MFCD03074467
- DTXSID301246056
- STK301550
- BBL038240
- AK-968/41170287
- 1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole
- 3-nitro-1-(2-methylbenzyl)-1H-pyrazole
- EN300-228303
- AKOS000307955
- 1-[(2-methylphenyl)methyl]-3-nitropyrazole
- 512809-17-5
-
- MDL: MFCD03074467
- Inchi: 1S/C11H11N3O2/c1-9-4-2-3-5-10(9)8-13-7-6-11(12-13)14(15)16/h2-7H,8H2,1H3
- InChI Key: XHWQUSGCOLRREK-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CN(CC2C=CC=CC=2C)N=1)=O
Computed Properties
- Exact Mass: 217.085126602Da
- Monoisotopic Mass: 217.085126602Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 63.6Ų
1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM332304-1g |
1-[(2-Methylphenyl)methyl]-3-nitro-1h-pyrazole |
512809-17-5 | 95%+ | 1g |
$234 | 2021-08-18 | |
| Chemenu | CM332304-5g |
1-[(2-Methylphenyl)methyl]-3-nitro-1h-pyrazole |
512809-17-5 | 95%+ | 5g |
$807 | 2021-08-18 | |
| abcr | AB422775-10 g |
1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole; . |
512809-17-5 | 10g |
€1553.30 | 2023-04-24 | ||
| abcr | AB422775-250 mg |
1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole |
512809-17-5 | 250MG |
€198.50 | 2022-03-02 | ||
| abcr | AB422775-500 mg |
1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole |
512809-17-5 | 500MG |
€264.80 | 2022-03-02 | ||
| abcr | AB422775-1 g |
1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole; . |
512809-17-5 | 1g |
€616.10 | 2023-04-24 | ||
| abcr | AB422775-5 g |
1-[(2-Methylphenyl)methyl]-3-nitro-1H-pyrazole; . |
512809-17-5 | 5g |
€1106.00 | 2023-04-24 | ||
| Chemenu | CM332304-1g |
1-[(2-Methylphenyl)methyl]-3-nitro-1h-pyrazole |
512809-17-5 | 95%+ | 1g |
$161 | 2023-02-02 | |
| Chemenu | CM332304-5g |
1-[(2-Methylphenyl)methyl]-3-nitro-1h-pyrazole |
512809-17-5 | 95%+ | 5g |
$483 | 2023-02-02 | |
| Crysdot LLC | CD11113125-5g |
1-(2-Methylbenzyl)-3-nitro-1H-pyrazole |
512809-17-5 | 97% | 5g |
$431 | 2024-07-17 |
1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole Suppliers
1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole Related Literature
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole
Research Brief on 1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole (CAS: 512809-17-5): Recent Advances and Applications
The compound 1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole (CAS: 512809-17-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the role of 1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole as a versatile scaffold in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of key inflammatory pathways, particularly in the context of autoimmune diseases. The compound's nitro-pyrazole moiety was found to interact selectively with cyclooxygenase-2 (COX-2), suggesting potential as a next-generation anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.
In the area of synthetic methodology, advances have been made in the efficient production of 512809-17-5 derivatives. A team at MIT developed a novel catalytic system in 2024 that enables the regioselective functionalization of the pyrazole ring at the 4-position, opening new possibilities for structure-activity relationship studies. This breakthrough, published in ACS Catalysis, has significantly expanded the accessible chemical space around this core structure.
Pharmacokinetic studies of 1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole have revealed promising characteristics for drug development. Research from the University of Cambridge (2024) demonstrated favorable absorption and metabolic stability profiles in rodent models, with oral bioavailability exceeding 60%. These findings, coupled with the compound's demonstrated blood-brain barrier permeability in preclinical models, suggest potential applications in central nervous system disorders.
Emerging applications in targeted cancer therapy have also been reported. A recent Nature Chemical Biology publication (2024) described the compound's ability to selectively inhibit certain protein kinases overexpressed in triple-negative breast cancer cells. The researchers identified a derivative of 512809-17-5 that showed nanomolar potency against these targets while maintaining excellent selectivity over normal cell lines.
Despite these promising developments, challenges remain in the clinical translation of 1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole-based therapeutics. Current research efforts are focused on optimizing the compound's safety profile and addressing potential metabolic liabilities identified in human liver microsome studies. Several pharmaceutical companies have initiated preclinical development programs based on this scaffold, with IND-enabling studies expected to begin in 2025.
The compound's versatility is further evidenced by its applications in chemical biology tools. A 2024 study in Cell Chemical Biology reported the development of a photoactivatable 512809-17-5 derivative for use in proteomics studies, enabling the identification of novel drug targets through covalent capture techniques. This application highlights the compound's utility beyond traditional drug discovery paradigms.
In conclusion, 1-(2-methylphenyl)methyl-3-nitro-1H-pyrazole (CAS: 512809-17-5) represents a promising chemical scaffold with diverse applications in medicinal chemistry and chemical biology. The recent advances in its synthesis, biological evaluation, and therapeutic potential position this compound as an important focus area for future research in the pharmaceutical and biotechnology sectors.
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